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Compound of Interest

Compound Name:
(1-Methyl-1H-pyrazol-3-yl)boronic

acid

Cat. No.: B1424216 Get Quote

An In-Depth Technical Guide to (1-Methyl-1H-pyrazol-3-yl)boronic Acid: Properties,

Synthesis, and Applications

Foreword
The pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability

and versatile hydrogen bonding capabilities.[1][2] When functionalized with a boronic acid

moiety, it becomes a powerful building block in modern organic synthesis, particularly for the

construction of complex molecular architectures via transition metal-catalyzed cross-coupling

reactions.[1][3] This guide provides a comprehensive technical overview of (1-Methyl-1H-
pyrazol-3-yl)boronic acid, a key reagent for introducing the 1-methyl-1H-pyrazol-3-yl

fragment. We will delve into its structural and chemical properties, established synthetic and

purification protocols, and its critical role in drug discovery and materials science, with a focus

on the mechanistic underpinnings of its reactivity.

Part 1: Core Structural and Physicochemical
Properties
(1-Methyl-1H-pyrazol-3-yl)boronic acid is a white to off-white solid at room temperature. Its

fundamental properties are summarized below, providing a foundational understanding of its

identity and behavior.
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Molecular Identity
A clear identification of the molecule is crucial for both regulatory compliance and experimental

reproducibility.

Property Value Source

IUPAC Name
(1-methyl-1H-pyrazol-3-

yl)boronic acid
[4]

CAS Number 869973-96-6 [4]

Molecular Formula C4H7BN2O2 [4]

Molecular Weight 125.92 g/mol [4]

Canonical SMILES CN1N=CC=C1B(O)O [4]

InChI Key
WUDMJZRGWGQBQH-

UHFFFAOYSA-N
[4]

Physicochemical Data
The physicochemical properties dictate the compound's behavior in various solvents and

thermal conditions, which is essential for reaction setup and purification.

Property Value Source

Boiling Point (Predicted) 323.0 ± 34.0 °C [5]

Density (Predicted) 1.23 ± 0.1 g/cm³ [5]

pKa (Predicted) 8.68 ± 0.53 [5]

Note: Experimental data for some properties are not readily available in the public domain;

predicted values from computational models are provided as an estimate.

Spectroscopic Characterization
While specific spectra are proprietary to manufacturers, the expected spectroscopic signatures

are critical for quality control.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group

protons, as well as the protons on the pyrazole ring. The chemical shifts will be influenced by

the electron-withdrawing nature of the boronic acid group and the electronic environment of

the heterocyclic ring.

¹¹B NMR: The ¹¹B NMR spectrum provides direct evidence for the boron center. A single

resonance is expected, with a chemical shift characteristic of an arylboronic acid (typically in

the range of 27-30 ppm).[6]

¹³C NMR: The carbon NMR will display four distinct signals corresponding to the four carbon

atoms in the molecule. The carbon atom attached to the boron (ipso-carbon) may sometimes

be difficult to observe due to quadrupolar relaxation.[6]

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the exact

mass of the molecule, corresponding to the molecular formula C4H7BN2O2.

Part 2: Synthesis and Handling
The synthesis and proper handling of (1-Methyl-1H-pyrazol-3-yl)boronic acid are critical for

ensuring its purity, stability, and safe use in the laboratory.

Synthetic Routes
A common and effective method for the synthesis of (1-Methyl-1H-pyrazol-3-yl)boronic acid
involves a multi-step process starting from N-methyl-3-aminopyrazole. This route is

advantageous as it avoids the formation of isomers that can occur when methylating a pre-

formed pyrazole boronic acid.[7]

A patented method outlines a two-step synthesis:[7]

Diazotization and Iodination: N-methyl-3-aminopyrazole is converted to 3-iodo-1-methyl-1H-

pyrazole via a diazotization reaction. This step introduces a halogen at the 3-position, which

is a suitable handle for the subsequent borylation step.

Borylation: The 3-iodo-1-methyl-1H-pyrazole is then reacted with a borating agent, such as

isopropoxyboronic acid pinacol ester, in the presence of a strong base like n-butyllithium.

This lithium-halogen exchange followed by trapping with the boron electrophile yields the
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desired 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. The pinacol ester is often the

isolated product due to its enhanced stability and ease of purification.[7] Subsequent

hydrolysis of the pinacol ester affords the target boronic acid.

Step 1: Diazotization & Iodination Step 2: Borylation Step 3: Hydrolysis

N-methyl-3-aminopyrazole 3-iodo-1-methyl-1H-pyrazole
  NaNO₂, KI, H₂SO₄  

1-Methyl-1H-pyrazole-3-boronic acid
pinacol ester

1. n-BuLi
2. Isopropoxyboronic acid

pinacol ester (1-Methyl-1H-pyrazol-3-yl)boronic acid

Acidic or Basic
Hydrolysis

Click to download full resolution via product page

Caption: General synthetic workflow for (1-Methyl-1H-pyrazol-3-yl)boronic acid.

Purification and Stability
Purification of boronic acids is typically achieved by recrystallization or column

chromatography. It is often advantageous to purify the more stable boronate ester intermediate

(e.g., the pinacol ester) before hydrolysis to the final boronic acid.[7]

Boronic acids can undergo self-condensation to form boroxines (anhydrides), particularly upon

heating or under dehydrating conditions. While this is a reversible process, it can complicate

characterization and reactivity. Therefore, storage under inert, dry conditions is recommended.

Safety and Handling
As with all chemical reagents, proper safety protocols must be followed.

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and

eye/face protection.[8]

Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid

inhalation of dust.[8]

Storage: Store in a tightly closed container in a cool, dry place.[8] For long-term storage,

keeping the material under an inert atmosphere (e.g., argon or nitrogen) in a freezer at -20°C

is advisable.[5]
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Part 3: Chemical Reactivity and Applications
The synthetic utility of (1-Methyl-1H-pyrazol-3-yl)boronic acid is primarily centered on its

participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide

or triflate.[9][10] This reaction is widely used in the pharmaceutical and materials science

industries due to its mild reaction conditions, high functional group tolerance, and the

commercial availability of a vast array of starting materials.[11][12]

The fundamental appeal of pyrazole boronic acids lies in their dual functionality. The pyrazole

ring is a common motif in medicinal chemistry, often contributing to favorable pharmacokinetic

properties and target interactions.[1] The boronic acid group serves as a versatile handle for C-

C bond formation.[1][3]

Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key

steps:[9][13][14]

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium

center. This step requires activation of the boronic acid with a base to form a more

nucleophilic boronate species.

Reductive Elimination: The two organic fragments on the palladium center couple, forming

the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic

cycle.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura
Coupling
This protocol provides a representative starting point for researchers. Optimization of catalyst,

ligand, base, and solvent is often necessary for specific substrates.

Materials:

(1-Methyl-1H-pyrazol-3-yl)boronic acid (1.2 equivalents)

Aryl halide (or triflate) (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
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Solvent (e.g., Dioxane/Water, Toluene, or DMF)

Reaction vessel (e.g., Schlenk flask or microwave vial)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a reaction vessel, add the aryl halide, (1-Methyl-1H-pyrazol-3-yl)boronic acid, and the

base.

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

Add the solvent and the palladium catalyst under a positive pressure of the inert gas.

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the

reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization to

afford the desired coupled product.

Applications in Drug Discovery and Materials Science
The 1-methylpyrazole moiety is a privileged scaffold in medicinal chemistry. Its incorporation

into molecules can enhance metabolic stability, improve solubility, and provide key interaction

points (e.g., hydrogen bond acceptors) with biological targets.[2] (1-Methyl-1H-pyrazol-3-
yl)boronic acid is a critical tool for introducing this fragment into potential drug candidates

targeting a wide range of diseases.
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In materials science, the electronic properties of the pyrazole ring make it an attractive

component for the synthesis of organic semiconductors, optoelectronic materials, and novel

polymers.[15] The Suzuki-Miyaura coupling provides a precise method for integrating this

heterocycle into larger conjugated systems.

Part 4: Isomeric Comparison
It is important to distinguish (1-Methyl-1H-pyrazol-3-yl)boronic acid from its isomers, as their

reactivity and the properties of the resulting products can differ significantly.

Isomer CAS Number Key Differentiating Feature

(1-Methyl-1H-pyrazol-3-

yl)boronic acid
869973-96-6

Boronic acid at the C3

position.

(1-Methyl-1H-pyrazol-4-

yl)boronic acid
847818-55-7

Boronic acid at the C4

position.[16]

(1-Methyl-1H-pyrazol-5-

yl)boronic acid
720702-41-0

Boronic acid at the C5

position.[17]

The choice of isomer is dictated by the desired connectivity in the final target molecule. The

electronic and steric environment of the boronic acid group differs between these isomers,

which can influence the kinetics and efficiency of the cross-coupling reaction.

Conclusion
(1-Methyl-1H-pyrazol-3-yl)boronic acid is a valuable and versatile building block for organic

synthesis. Its utility, primarily through the Suzuki-Miyaura cross-coupling reaction, allows for the

efficient and predictable incorporation of the 1-methylpyrazole moiety into a diverse range of

molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in

this guide, is essential for its effective application in the demanding fields of pharmaceutical

research and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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